molecular formula C13H17NO2 B13107480 Benzyl (1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylate

Benzyl (1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylate

Cat. No.: B13107480
M. Wt: 219.28 g/mol
InChI Key: QKYVVNOXDBXBOR-DGCLKSJQSA-N
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Description

Benzyl (1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylate is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique cyclopropane ring structure, which imparts distinct chemical and physical properties. The presence of both amino and carboxylate functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylate typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common method includes the use of chiral catalysts to achieve the desired stereochemistry. For instance, the oxidative cleavage of olefins followed by hydrolysis can yield enantiomerically pure compounds .

Industrial Production Methods: Industrial production of this compound may involve continuous flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: Benzyl (1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction typically produces alcohols or amines .

Mechanism of Action

The mechanism of action of Benzyl (1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylate involves its interaction with specific molecular targets. The compound’s cyclopropane ring can interact with enzymes and receptors, modulating their activity. The amino and carboxylate groups facilitate binding to active sites, influencing biochemical pathways .

Comparison with Similar Compounds

Uniqueness: Benzyl (1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylate is unique due to its cyclopropane ring, which imparts distinct steric and electronic properties. This makes it particularly valuable in asymmetric synthesis and as a chiral auxiliary .

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

benzyl (1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylate

InChI

InChI=1S/C13H17NO2/c1-2-11-8-13(11,14)12(15)16-9-10-6-4-3-5-7-10/h3-7,11H,2,8-9,14H2,1H3/t11-,13-/m1/s1

InChI Key

QKYVVNOXDBXBOR-DGCLKSJQSA-N

Isomeric SMILES

CC[C@@H]1C[C@@]1(C(=O)OCC2=CC=CC=C2)N

Canonical SMILES

CCC1CC1(C(=O)OCC2=CC=CC=C2)N

Origin of Product

United States

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